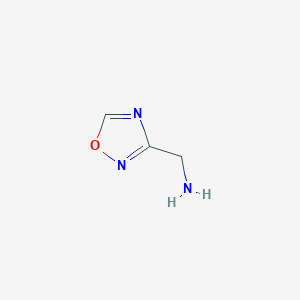

(1,2,4-Oxadiazol-3-yl)methanamine

Beschreibung

BenchChem offers high-quality (1,2,4-Oxadiazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,4-Oxadiazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYVSDKZZNSXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Structure, Properties, and Synthesis of (1,2,4-Oxadiazol-3-yl)methanamine: A Technical Whitepaper

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of rational drug design. Among the most effective strategies is, where metabolically labile functional groups are substituted with stable surrogates that maintain biological activity[1]. The 1,2,4-oxadiazole ring has emerged as a privileged bioisostere for esters, amides, and carboxylic acids[1][2]. When functionalized with a methanamine group at the 3-position, the resulting scaffold—(1,2,4-oxadiazol-3-yl)methanamine —combines the hydrolytic stability of the heterocycle with the hydrogen-bonding capacity of a primary amine, making it a highly valuable moiety in medicinal chemistry[3][4].

Physicochemical Profiling and Bioisosteric Rationale

The fundamental principle of utilizing the 1,2,4-oxadiazole ring is to mimic the planar geometry and electronic distribution of native amide or ester bonds while eliminating the electrophilic carbonyl carbon that is susceptible to enzymatic cleavage by esterases or amidases[1][5]. The (1,2,4-oxadiazol-3-yl)methanamine core provides an optimal balance of lipophilicity and polar surface area, ensuring favorable pharmacokinetic properties.

Table 1: Quantitative Physicochemical Properties of a Representative Derivative

Data based on the (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine base structure.

| Property | Value | Implication for Drug Design | Source |

| Molecular Weight | 113.12 g/mol | Highly fragment-like; allows for extensive peripheral substitution. | [6] |

| XLogP3 | -0.6 | High aqueous solubility; requires lipophilic functionalization for BBB penetration. | [6] |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Optimal for oral bioavailability; falls within the <140 Ų Lipinski threshold. | [6] |

| Hydrogen Bond Donors | 1 | The primary amine acts as a critical donor for target engagement. | [6] |

| Hydrogen Bond Acceptors | 3 | The oxadiazole nitrogens and oxygen serve as versatile acceptors. | [6] |

| Rotatable Bonds | 1 | Low entropic penalty upon binding to biological targets. | [6] |

Mechanisms of Action: Target Modulation and Neuroprotection

In neuropharmacology, (1,2,4-oxadiazol-3-yl)methanamine derivatives have demonstrated significant efficacy as [4]. Specific derivatives act as use- and voltage-dependent blockers of the Nav1.6 isoform, displacing native ligands and inhibiting guanidinium ion flux[4].

Mechanistic Causality: The methanamine group is critical for this interaction. With a pKa typically around 8.5–9.0, the primary amine is protonated at physiological pH. This localized positive charge allows the molecule to form essential salt bridges and robust hydrogen bonds within the ion channel's binding pocket, conferring potent neuroprotective effects in hippocampal neurons[4].

Bioisosteric rationale for 1,2,4-oxadiazole replacement in neuroprotective drug design.

Experimental Methodologies: Synthesis and Validation

The construction of the 1,2,4-oxadiazole core relies heavily on the cyclization of an amidoxime precursor with an acylating agent[7][8]. The following self-validating protocols detail the synthesis of the (1,2,4-oxadiazol-3-yl)methanamine scaffold.

Protocol 1: Synthesis of the Amidoxime Intermediate

Causality of Reagents: Free hydroxylamine is highly unstable and prone to rapid oxidation. Therefore, hydroxylamine hydrochloride is used in conjunction with a base (e.g., sodium carbonate) to generate the active nucleophile in situ, ensuring a high effective concentration for addition to the nitrile[9].

-

Preparation: Dissolve the protected nitrile precursor (e.g., N-Boc-aminoacetonitrile) (1.0 eq) in ethanol.

-

Activation: Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (70-80 °C) for 4-6 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the starting nitrile and the appearance of a highly polar, Ninhydrin-positive amidoxime spot confirm successful conversion.

-

Workup: Concentrate under reduced pressure, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

Protocol 2: O-Acylation and Cyclodehydration (One-Pot Method)

Causality of Reagents: Utilizing dimethyl sulfoxide (DMSO) as a solvent with powdered NaOH enhances the nucleophilicity of the amidoxime oxygen[7]. The highly polar aprotic nature of DMSO solvates the sodium cation, leaving the hydroxide free to rapidly deprotonate the amidoxime, driving immediate O-acylation with an ester, followed by spontaneous thermal cyclodehydration[7][10].

-

Preparation: Suspend powdered NaOH (2.0 eq) in anhydrous DMSO.

-

Coupling: Add the synthesized amidoxime (1.0 eq) and the desired carboxylic acid ester (1.2 eq)[8].

-

Cyclization: Stir vigorously at room temperature for 2 hours, then elevate the temperature to 90 °C for 4 hours to drive the elimination of water[10].

-

Analytical Validation: Utilize LC-MS to verify cyclodehydration. The intermediate O-acylamidoxime will show an[M+H]⁺ peak, which must shift by exactly -18 Da (loss of H₂O) upon successful formation of the 1,2,4-oxadiazole ring[10].

-

Purification: Quench with cold water. Extract the aqueous layer with dichloromethane. Purify the crude product via silica gel flash chromatography to isolate the pure (1,2,4-oxadiazol-3-yl)methanamine derivative[8][11].

Step-by-step synthetic workflow for the construction of the 1,2,4-oxadiazole core.

Conclusion

The (1,2,4-oxadiazol-3-yl)methanamine scaffold represents a triumph of rational bioisosteric design. By replacing hydrolytically unstable functional groups with a robust heterocycle, researchers can dramatically improve the pharmacokinetic profiles of lead compounds without sacrificing target affinity[1][2]. The standardized, self-validating synthetic protocols outlined herein ensure reproducible access to this critical pharmacophore, empowering ongoing efforts in drug discovery[7][10].

References

-

Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) - SciSpace. URL: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed. URL: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. URL:[Link]

-

Oxadiazolylindazole Sodium Channel Modulators are Neuroprotective toward Hippocampal Neurones - ACS Publications. URL: [Link]

-

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine - PubChem. URL:[Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles - RSC Publishing. URL: [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC. URL: [Link]

-

Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to (1,2,4-Oxadiazol-3-yl)methanamine: Synthesis, Safety, and Applications in Drug Discovery

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry. First synthesized in 1884, this five-membered heterocycle has garnered significant attention for its remarkable versatility as a bioisostere and its presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical overview of a key derivative, (1,2,4-Oxadiazol-3-yl)methanamine, a building block of significant interest to researchers and drug development professionals.

While the parent compound, (1,2,4-Oxadiazol-3-yl)methanamine, is not extensively documented with a dedicated CAS number, its substituted analogues are prevalent in chemical supplier databases and the scientific literature. This guide will focus on the synthesis, safety considerations, and applications of this structural motif, providing a robust framework for its use in research and development.

Compound Identification and Physicochemical Properties

The core structure of (1,2,4-Oxadiazol-3-yl)methanamine consists of a 1,2,4-oxadiazole ring with an aminomethyl group at the 3-position. While a specific CAS number for the unsubstituted parent compound is not readily found, several substituted analogues are commercially available and well-characterized. For instance, (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine is registered under CAS number 54435-03-9.[3] Another related compound, (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine, has the CAS number 959241-26-0.[4]

The physicochemical properties of these compounds are crucial for their application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability. The 1,2,4-oxadiazole ring itself is thermally and chemically resistant, contributing to the overall metabolic stability of molecules in which it is incorporated.[5]

Table 1: Physicochemical Properties of Representative (1,2,4-Oxadiazol-3-yl)methanamine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | 54435-03-9 | C4H7N3O | 113.12 |

| (5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | 959241-26-0 | C10H11N3O | 189.21 |

| N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | 915925-27-8 | C8H15N3O | 169.22 |

Synthesis of the (1,2,4-Oxadiazol-3-yl)methanamine Scaffold

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, with numerous methods reported in the literature. A common and reliable approach involves the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[6]

A typical synthetic route to a (1,2,4-Oxadiazol-3-yl)methanamine derivative would involve the protection of the amine functionality, followed by the formation of the oxadiazole ring, and subsequent deprotection.

Experimental Protocol: Synthesis of a Protected (1,2,4-Oxadiazol-3-yl)methanamine Intermediate

This protocol outlines a general procedure for the synthesis of a Boc-protected (1,2,4-oxadiazol-3-yl)methanamine derivative, a versatile intermediate for further functionalization.

Step 1: Preparation of the Amidoxime

The synthesis begins with the reaction of a nitrile with hydroxylamine to form the corresponding amidoxime.

Step 2: Acylation of the Amidoxime

The amidoxime is then acylated with an appropriate acid chloride or anhydride.

Step 3: Cyclization to the 1,2,4-Oxadiazole Ring

The acylated amidoxime undergoes thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.

Step 4: Deprotection of the Amine

The protecting group on the aminomethyl substituent is removed to yield the final product.

Caption: General synthetic workflow for (1,2,4-Oxadiazol-3-yl)methanamine derivatives.

Safety and Handling of 3-Aminomethyl-1,2,4-Oxadiazoles

Due to the limited availability of specific safety data for the parent (1,2,4-Oxadiazol-3-yl)methanamine, a cautious approach based on the known hazards of structurally similar compounds is warranted. For example, the hydrochloride salt of 3-(Aminomethyl)-1,2,4-oxadiazole-5-carboxamide is classified as Acute Toxicity, Oral, Category 4 and carries the GHS07 pictogram for being harmful if swallowed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Table 2: Potential Hazards and Precautionary Measures

| Hazard | GHS Pictogram | Precautionary Statement |

| Harmful if swallowed | GHS07 | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Skin Irritation | GHS07 | Wash skin thoroughly after handling. Wear protective gloves. |

| Eye Irritation | GHS07 | Wear eye protection/face protection. |

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-oxadiazole moiety is a highly valued pharmacophore in drug discovery due to its ability to act as a bioisosteric replacement for ester and amide functional groups.[6] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and favorable pharmacokinetic properties.[8] The (1,2,4-Oxadiazol-3-yl)methanamine scaffold, in particular, provides a key basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets.[5]

Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of therapeutic applications, including:

One notable area of research is the development of 1,2,4-oxadiazole derivatives as modulators of peroxisome proliferator-activated receptors (PPARs), which are implicated in various metabolic diseases and cancers.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling of (1,2,4-Oxadiazol-3-yl)methanamine: Lipophilicity, pKa, and Bioisosteric Utility

Executive Summary

(1,2,4-Oxadiazol-3-yl)methanamine is a pivotal heterocyclic fragment in medicinal chemistry, widely utilized as a bioisostere for amides, esters, and carboxylic acids. Its unique physicochemical profile—characterized by a low intrinsic lipophilicity (LogP ~ -0.[1]6) and a modulated basicity (pKa ~ 8.0)—allows it to serve as a "solubility-enhancing linker" that maintains hydrogen bonding vectors while reducing the metabolic liability often associated with standard peptide bonds.[1]

This technical guide provides a rigorous analysis of the compound's acid-base properties and lipophilicity, supported by experimental protocols for validation.[1] It is designed for medicinal chemists seeking to optimize lead compounds for oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Chemical Architecture & Electronic Properties

The molecule consists of a five-membered 1,2,4-oxadiazole ring substituted at the C3 position with a methanamine (

| Property | Value / Description | Source |

| IUPAC Name | (1,2,4-Oxadiazol-3-yl)methanamine | |

| Molecular Formula | ||

| Molecular Weight | 99.09 g/mol | |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 3 (Ring N2, N4, Oxygen) | |

| Electronic Character |

pKa Analysis: Basicity Modulation

Theoretical vs. Experimental pKa

The primary amine in (1,2,4-oxadiazol-3-yl)methanamine is the sole ionizable center in the physiological pH range.[1] Unlike aliphatic amines (pKa ~ 10.[1]5) or benzylamine (pKa ~ 9.3), the basicity of this amine is attenuated by the electron-withdrawing nature of the oxadiazole ring.

-

Estimated pKa: 7.8 – 8.2

-

Mechanism: The 1,2,4-oxadiazole ring acts similarly to a pyridine or an ester functionality, pulling electron density away from the amine nitrogen via the methylene bridge. This destabilizes the protonated ammonium form (

), making it more acidic (lower pKa) than a standard alkylamine.

Comparative Basicity Table

| Compound Class | Structure Fragment | Approx.[1][2][3][4][5][6][7][8][9] pKa (Amine) | Electronic Effect |

| Alkylamine | 10.5 - 10.7 | Inductive donation (+I) | |

| Benzylamine | 9.3 | Weak withdrawal (-I) | |

| (1,2,4-Oxadiazol-3-yl) | ~ 8.0 | Strong withdrawal (-I, -M) | |

| (1,2,5-Oxadiazol-3-yl) | ~ 6.0 | Very strong withdrawal |

Physiological Implications (pH 7.4)

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization state:

Using pKa ≈ 8.0:

Ionization Pathway Diagram[1]

Figure 1: Acid-base equilibrium of the aminomethyl group.[1] The transition occurs near pH 8.0.[1]

Lipophilicity Profile (LogP and LogD)

Intrinsic Lipophilicity (LogP)

The 1,2,4-oxadiazole ring is polar due to the presence of three heteroatoms (O, N, N).

-

Computed LogP: -0.6 to -0.4 (Hydrophilic)[1]

-

Interpretation: The fragment itself is highly water-soluble.[1] In drug design, it is often used to lower the LogP of a greasy scaffold.

Distribution Coefficient (LogD)

Since the amine is ionizable, lipophilicity is pH-dependent.

-

LogD (pH 7.4): ~ -1.0 to -0.8 (Due to ~80% cationic character)[1]

-

LogD (pH 10): ~ -0.6 (Predominantly neutral)

Structural Analogs and Lipophilicity[1]

| Derivative | Substituent (R) | LogP (Approx) | Note |

| Parent | -0.6 | Highly Polar | |

| 5-Methyl | -0.1 | Slight increase | |

| 5-Propyl | +0.7 | Moderate Lipophilicity | |

| 5-Benzyl | +1.1 | Lipophilic |

Data derived from computational consensus and fragment-based additive models.

Experimental Methodologies

To validate these values in a specific drug development context, the following protocols are recommended.

Protocol: Potentiometric pKa Determination

This method is the "Gold Standard" for accurate pKa measurement of soluble amines.[1]

Reagents:

-

0.01 M HCl standard solution.[1]

-

0.01 M NaOH (carbonate-free) titrant.[1]

-

0.1 M KCl (ionic strength adjuster).

-

Inert gas (

or Ar).[1]

Workflow:

-

Preparation: Dissolve 2-5 mg of the compound in 20 mL of 0.1 M KCl. (If solubility is low, use a methanol/water cosolvent and extrapolate to 0% methanol via Yasuda-Shedlovsky extrapolation).

-

Acidification: Add excess 0.01 M HCl to fully protonate the amine (pH < 3).

-

Titration: Titrate with 0.01 M NaOH under inert gas atmosphere at 25°C. Record pH vs. Volume of NaOH.

-

Analysis: Determine the inflection point (equivalence point).[1] The pH at the half-equivalence point corresponds to the pKa.[1]

Protocol: HPLC-Based LogD Measurement

For rapid screening of lipophilicity at physiological pH.[1]

Reagents:

-

Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 7.[1]4) saturated with Octanol.[1]

-

Mobile Phase B: Octanol saturated with buffer.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

Workflow:

-

Shake-Flask Prep: Mix equal volumes of n-octanol and pH 7.4 buffer. Shake for 24h to mutually saturate. Separate phases.

-

Sample Dissolution: Dissolve compound in the aqueous phase (pre-saturated with octanol). Measure initial concentration (Absorbance/Peak Area).

-

Partitioning: Add equal volume of octanol phase. Shake vigorously for 1 hour. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by HPLC.

-

Calculation:

Experimental Workflow Diagram

Figure 2: Parallel workflow for determining ionization constant and lipophilicity.

Implications for Drug Design[1][10][11]

Bioisosterism

The 1,2,4-oxadiazole ring is a classic bioisostere for:

-

Amides (

): It mimics the planar geometry and electronic distribution but lacks the hydrolytic instability of the amide bond.[1] -

Esters (

): Similar steric bulk and acceptor properties.[1]

Solubility & Permeability Balance

The (1,2,4-oxadiazol-3-yl)methanamine fragment is a "solubility engine."[1]

-

Solubility: The basic amine provides high aqueous solubility at gastric pH (1-2) and reasonable solubility at pH 7.4.[1]

-

Permeability: The reduced pKa (~8.[1]0) compared to standard amines ensures a higher fraction of neutral species in the intestine, improving passive absorption.

Metabolic Stability

Unlike linear amides which are susceptible to amidases, the 1,2,4-oxadiazole ring is generally stable to metabolic hydrolysis, prolonging the half-life of the drug candidate.

References

-

PubChem. (2025).[1][3] (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine.[1][9] National Library of Medicine.[1] Available at: [Link]

-

EPA CompTox. (2025).[1][10] N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine Properties. US Environmental Protection Agency.[1] Available at: [Link]

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere properties).

Sources

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 2. chemscene.com [chemscene.com]

- 3. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. scribd.com [scribd.com]

- 6. Oxadiazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | C4H7N3O | CID 16767380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

1,2,4-Oxadiazole Building Blocks: A Technical Guide to Bioisosteric Design and Synthetic Methodologies

Executive Summary

The 1,2,4-oxadiazole ring is a privileged, five-membered heterocycle containing one oxygen and two nitrogen atoms. In modern medicinal chemistry and drug discovery, it has transitioned from a niche structural motif to a cornerstone building block, primarily functioning as a robust bioisostere for amide and ester functionalities ()[1]. This technical guide explores the mechanistic rationale behind utilizing 1,2,4-oxadiazoles, details field-proven synthetic workflows, and provides self-validating experimental protocols for application scientists and drug development professionals.

Mechanistic Rationale: The Bioisosteric Advantage

Replacing an amide or ester with a 1,2,4-oxadiazole core is not merely a structural swap; it is a calculated modulation of a molecule's physicochemical and pharmacokinetic profile. The causality behind this design choice rests on three pillars:

-

Metabolic Stability: Esters and amides are highly susceptible to enzymatic cleavage by ubiquitous esterases and amidases. The 1,2,4-oxadiazole ring is completely resistant to these hydrolytic enzymes, drastically improving the compound's in vivo half-life and preventing premature degradation ()[2].

-

Lipophilicity and Membrane Permeability: Amides possess strong hydrogen bond donor (HBD) capabilities, which incur a high desolvation penalty when crossing lipid bilayers. 1,2,4-oxadiazoles eliminate this HBD while retaining hydrogen bond acceptor (HBA) properties via their nitrogen and oxygen atoms. This increases the overall lipophilicity (LogP) and enhances cell membrane permeability without sacrificing target binding affinity ()[2].

-

Planar Geometry: The aromatic nature of the ring enforces a rigid, planar geometry that can precisely orient adjacent pharmacophores into deep receptor pockets, reducing the entropic penalty upon target binding.

Caption: Logical flow of 1,2,4-oxadiazole bioisosteric replacement.

Synthetic Methodologies and Causality

The construction of the 1,2,4-oxadiazole core predominantly relies on the cyclization of an amidoxime precursor with a carbonyl-containing compound ()[1]. The choice of synthetic route is dictated by the electronic nature of the substrates and the thermal stability of the functional groups involved.

-

Traditional Two-Step Synthesis: This involves the O-acylation of an amidoxime followed by the isolation of the O-acylamidoxime intermediate. Causality: Isolating the intermediate allows for purification before the harsh thermal cyclodehydration step. This is critical when dealing with complex, highly decorated building blocks that might undergo side reactions under prolonged heating ()[3].

-

One-Pot Activation and Cyclization: For more robust substrates, one-pot procedures using coupling agents like CDI (Carbonyldiimidazole) or TBTU are preferred. Causality: TBTU rapidly generates an active ester, preventing the degradation of sensitive functional groups, while microwave irradiation provides the rapid, uniform heating required to drive the dehydration step efficiently ()[4].

-

TBAF-Mediated Cyclization: For peptidomimetics where preserving chirality is paramount, tetrabutylammonium fluoride (TBAF) can be used to induce cyclization. Causality: TBAF allows for ring closure at mild temperatures (25–60 °C), avoiding the racemization of alpha-chiral centers often seen at >100 °C ()[5].

Caption: Synthetic workflows for 3,5-disubstituted 1,2,4-oxadiazoles.

Quantitative Data: Reaction Optimization Summary

The following table synthesizes quantitative parameters for the most common 1,2,4-oxadiazole formation protocols, allowing scientists to select the optimal conditions based on substrate tolerance.

| Method | Reagents | Solvent | Temp (°C) | Time | Avg. Yield (%) | Causality / Best Use Case |

| Two-Step | Acyl Chloride, DIPEA | DCM, then Toluene | 0 → 110 | 4–12 h | 65–85% | Best for thermally labile functional groups where isolation prevents degradation ()[3]. |

| One-Pot (Thermal) | CDI, DBU | DMSO | 110–120 | 2–6 h | 70–90% | Atom-economical; ideal for robust, scalable industrial synthesis ()[3]. |

| One-Pot (MW) | TBTU, DIPEA | DMF | 150 (MW) | 20 min | 75–95% | High-throughput library generation; rapid kinetics limit side reactions ()[4]. |

| TBAF-Mediated | TBAF (1.0 eq) | THF | 25–60 | 1–3 h | 60–80% | Mild desilylative cyclization; preserves sensitive chiral centers in peptidomimetics ()[5]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction progression before proceeding to subsequent steps.

Protocol A: Two-Step Synthesis via O-Acylamidoxime

Step 1: O-Acylation

-

Dissolve the amidoxime (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C. Causality: Cooling prevents exothermic side reactions and premature cyclization which can lead to degradation.

-

Add the acyl chloride (1.1 eq) dropwise over 10 minutes. Stir for 2 hours at room temperature.

-

Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The highly polar amidoxime (low Rf) must fully convert to the less polar O-acylamidoxime (higher Rf). Do not proceed to cyclization if starting material remains.

-

Perform an aqueous workup, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Thermal Cyclodehydration

-

Dissolve the isolated O-acylamidoxime in anhydrous toluene.

-

Heat to reflux (110 °C) for 4–12 hours. Causality: Toluene allows for the high-temperature reflux necessary to drive the thermodynamic dehydration step. A Dean-Stark trap is recommended to remove water, pushing the equilibrium toward the oxadiazole.

-

Validation Checkpoint: Analyze via LC-MS. The mass spectrum will show a distinct mass shift of -18 Da (loss of H₂O) from the intermediate mass.

Protocol B: Microwave-Assisted One-Pot Synthesis using TBTU

-

Dissolve the carboxylic acid (1.0 eq) and TBTU (1.2 eq) in anhydrous DMF. Stir for 10 minutes. Causality: TBTU rapidly forms an active uronium ester. DMF is an excellent microwave solvent due to its high dipole moment, allowing highly efficient energy transfer.

-

Add the amidoxime (1.1 eq) and DIPEA (2.0 eq) to the activated mixture.

-

Subject the sealed vessel to microwave irradiation at 150 °C for 20 minutes.

-

Validation Checkpoint: Direct LC-MS analysis from the crude mixture should show the desired [M+H]⁺ of the fully cyclized 1,2,4-oxadiazole. The absence of the +18 Da intermediate confirms complete cyclodehydration.

-

Quench with water, extract with EtOAc, and purify via flash chromatography.

Applications in Target-Directed Drug Discovery

The strategic integration of 1,2,4-oxadiazole building blocks has led to significant breakthroughs across multiple therapeutic areas:

-

FXR/PXR Modulators: 1,2,4-oxadiazole derivatives have been identified as potent nonsteroidal dual Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) modulators. The oxadiazole core acts as a rigid linker that precisely positions hydrophobic side chains (such as N-alkyl and N-aryl piperidines) into the receptor's binding pocket, which is crucial for treating inflammatory and metabolic disorders ()[6].

-

Anti-Alzheimer Agents: Novel 1,2,4-oxadiazole derivatives exhibit excellent inhibitory activity against acetylcholinesterase (AChE). The electron-deficient nature of the oxadiazole ring enhances π-π stacking interactions with aromatic residues in the AChE active site, yielding compounds up to 7.78 times more potent than donepezil ()[7].

-

AT1 Receptor Antagonists: In cardiovascular drug design, 5-oxo-1,2,4-oxadiazoles are utilized as planar, acidic heterocycles (pKa ~ 6–7) to replace tetrazole rings. This bioisosteric swap significantly increases lipophilicity, contributing to enhanced oral bioavailability while maintaining potent AT1 receptor antagonism ()[2].

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: PubMed Central (PMC) URL:[Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Source: Research Journal of Pharmacy and Technology (RJPT) URL:[Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

-

Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characterization Source: ResearchGate URL: [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists Source: MDPI URL: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Profile of (1,2,4-Oxadiazol-3-yl)methanamine Derivatives: An In-Depth Technical Guide

Executive Summary

The (1,2,4-Oxadiazol-3-yl)methanamine scaffold is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for metabolically labile ester and amide functionalities.[1][2][3] This strategic substitution often enhances the metabolic stability and overall pharmacokinetic profile of drug candidates.[1] This guide provides an in-depth exploration of the metabolic stability profile of this important chemical series. We will dissect the predictable metabolic liabilities of the scaffold, present validated, step-by-step protocols for its experimental evaluation, and discuss field-proven strategies to mitigate metabolic risks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the DMPK (Drug Metabolism and Pharmacokinetics) properties of novel therapeutics incorporating this privileged scaffold.

Section 1: The (1,2,4-Oxadiazol-3-yl)methanamine Scaffold in Modern Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[4] Its unique electronic properties and structural rigidity make it an attractive component for building novel therapeutic agents.[1] One of its most powerful applications is serving as a bioisostere—a functional group replacement that retains biological activity while favorably modifying physicochemical or pharmacokinetic properties.[5]

Specifically, the 1,2,4-oxadiazole ring is an effective mimic for ester and amide groups, which are frequently susceptible to hydrolysis by esterases and amidases in the body.[3][6] By replacing these groups, the inherent metabolic stability of a molecule can be significantly improved. The oxadiazole ring itself is generally electron-deficient and boasts high thermal and chemical resistance, contributing to its stability in biological systems.[7][8] The addition of a methanamine group at the 3-position provides a critical linker and a key interaction point for biological targets, creating a versatile scaffold for a wide array of therapeutic areas.[2]

Section 2: Fundamental Principles of Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[9][10] A compound with low metabolic stability is rapidly cleared from the body, which can lead to insufficient in vivo exposure and a short duration of action.[11] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[11] Therefore, optimizing metabolic stability is a critical step in the drug discovery process.[12]

The primary goal of in vitro metabolic stability assays is to determine two key parameters:

-

In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized in an in vitro system.[10]

-

Intrinsic Clearance (CLint): A measure of the inherent ability of hepatic enzymes to metabolize a drug, independent of physiological factors like blood flow.[11][13]

These in vitro data are crucial for predicting in vivo pharmacokinetic parameters, such as hepatic clearance, bioavailability, and dosing frequency, allowing for the early identification and optimization of promising drug candidates.[10][14][15]

Section 3: Predicted Metabolic Liabilities of the (1,2,4-Oxadiazol-3-yl)methanamine Scaffold

While the 1,2,4-oxadiazole core is robust, the overall metabolic profile of a derivative is dictated by the entire structure. The primary sites of metabolic attack, or "metabolic soft spots," are predictable based on established biochemical principles. For the (1,2,4-Oxadiazol-3-yl)methanamine scaffold, metabolism is most likely to occur at the methanamine sidechain and any appended substituents.

Key Metabolic Pathways:

-

Oxidation of the Methanamine Sidechain: The carbon atom adjacent to the primary amine is a prime target for Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2 and CYP3A4.[16][17] This can lead to deamination through an unstable carbinolamine intermediate, yielding an aldehyde that is subsequently oxidized to a carboxylic acid.

-

Metabolism of Aromatic/Aliphatic Substituents: Substituents attached to the 5-position of the oxadiazole ring or on the amine itself are common sites of metabolism. Aromatic rings are susceptible to hydroxylation, while alkyl groups can undergo hydroxylation or dealkylation.

-

Oxadiazole Ring Cleavage: Although the 1,2,4-oxadiazole ring is notably stable, reductive or oxidative cleavage is a theoretical possibility, particularly under specific enzymatic conditions. This is generally considered a minor pathway compared to side-chain modifications.

Caption: Predicted metabolic pathways for the scaffold.

Section 4: In Vitro Methodologies for Assessing Metabolic Stability

To experimentally determine the metabolic fate of (1,2,4-Oxadiazol-3-yl)methanamine derivatives, a tiered approach using in vitro systems is standard practice. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Workflow Overview

The general workflow for these assays is highly synergistic, differing primarily in the choice of biological matrix. The process is designed for high-throughput screening to enable rapid decision-making in discovery projects.

Caption: General experimental workflow for in vitro stability assays.

Protocol 4.1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism mediated by enzymes like CYPs.[14][18] It is an excellent tool for initial rank-ordering of compounds.

Methodology:

-

Reagent Preparation:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.[19] Prepare a microsomal stock solution in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4).[19]

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a fresh NADPH regenerating system solution.[19] This cofactor is essential for CYP enzyme activity.

-

-

Incubation:

-

Time-Course Sampling:

-

Controls:

-

Negative Control: A reaction mixture without the NADPH regenerating system to assess non-enzymatic degradation.

-

Positive Controls: Include compounds with known metabolic fates, such as a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Diazepam), to validate the assay performance.

-

-

Sample Analysis:

Protocol 4.2: Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive and physiologically relevant system.[14][20][21]

Methodology:

-

Cell Preparation:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, dog) in a 37°C water bath and transfer them to pre-warmed incubation medium.

-

Determine cell viability and density. Adjust the cell suspension to the desired final density (e.g., 0.5-1.0 million viable cells/mL).[20]

-

-

Incubation:

-

Time-Course Sampling:

-

Controls:

-

Negative Control: Incubate the test compound with heat-inactivated hepatocytes to measure non-enzymatic degradation and cell binding.[22]

-

Positive Controls: Use known substrates for Phase I (e.g., Testosterone) and Phase II (e.g., 7-Hydroxycoumarin) metabolism to confirm enzyme activity.

-

-

Sample Analysis:

-

Process the quenched samples via centrifugation to remove cell debris and precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to monitor the disappearance of the parent compound over time.[21]

-

Section 5: Data Analysis and Interpretation

The analysis of samples from stability assays is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25] This technique offers the high sensitivity, selectivity, and throughput required for modern drug discovery.[24][26]

Data Processing:

-

Quantification: The peak area of the test compound is measured at each time point and normalized to the peak area of the internal standard.

-

Depletion Profile: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

Calculation of t½ and CLint: The slope of the linear portion of the depletion curve (k) is used to calculate the half-life and intrinsic clearance.[18]

-

Half-Life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint) is then calculated using the half-life and the specific assay conditions (e.g., protein or cell concentration).[18]

-

Data Presentation:

Quantitative results should be summarized in a clear, tabular format to facilitate comparison and decision-making.

| Compound ID | Assay Type | Species | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |

| Control-High | Microsomal | Human | 8.5 | 96.5 |

| Control-Low | Microsomal | Human | > 60 | < 11.5 |

| OX-CH2NH2-001 | Microsomal | Human | 15.2 | 54.1 |

| OX-CH2NH2-002 | Microsomal | Human | 45.7 | 18.0 |

| OX-CH2NH2-001 | Hepatocyte | Human | 25.4 | 27.3 |

| OX-CH2NH2-002 | Hepatocyte | Human | 88.1 | 7.9 |

Table 1: Example metabolic stability data for two hypothetical (1,2,4-Oxadiazol-3-yl)methanamine derivatives. Data demonstrates how modifications leading to compound -002 improved stability in both microsomal and hepatocyte systems.

Section 6: Field-Proven Strategies for Enhancing Metabolic Stability

When a promising compound exhibits poor metabolic stability, medicinal chemists can employ several rational design strategies to address the liability.

-

Blocking Metabolic Hotspots: This is the most direct approach.

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic soft spot (e.g., the carbon alpha to the amine) can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.[15][27] This strategy can significantly increase the metabolic half-life without altering the core pharmacology.

-

Introduction of Halogens: Placing a fluorine or chlorine atom near a metabolic site can act as a "metabolic shield," sterically hindering the enzyme's active site from accessing the labile position. It also alters the electronic properties of the molecule, which can deactivate the site towards oxidative metabolism.

-

-

Structural Modification:

-

Bioisosteric Replacement: If a substituent group (e.g., a phenyl ring) is identified as a metabolic liability, it can be replaced with a more stable bioisostere, such as a pyridine or pyrimidine ring.[5][27]

-

Conformational Constraint: Introducing rigidity into the molecule, for example, by incorporating the methanamine sidechain into a cyclic structure (e.g., azetidine, pyrrolidine), can alter its binding orientation within the metabolic enzyme's active site, thereby reducing the rate of metabolism.

-

Caption: Key strategies for improving metabolic stability.

Section 7: Conclusion and Future Perspectives

The (1,2,4-Oxadiazol-3-yl)methanamine scaffold remains a highly valuable asset in drug discovery due to its favorable properties as a stable bioisostere. A thorough understanding of its metabolic profile is paramount for the successful development of drug candidates. By combining predictive knowledge of metabolic liabilities with robust in vitro experimental evaluation, researchers can make informed decisions early in the discovery process.[10] The rational application of medicinal chemistry strategies, such as deuteration and bioisosteric replacement, provides a powerful toolkit for mitigating metabolic risks and optimizing compounds for desirable pharmacokinetic properties. The integration of these principles into the design-make-test-analyze cycle is essential for efficiently advancing novel, safe, and effective therapeutics.[15]

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 27, 2026, from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 27, 2026, from [Link]

-

In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]

-

Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved February 27, 2026, from [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935. Retrieved February 27, 2026, from [Link]

-

Pace, V., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved February 27, 2026, from [Link]

-

Singh, S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

-

Hepatocyte Stability. (n.d.). Cyprotex. Retrieved February 27, 2026, from [Link]

-

Karczmarzyk, Z., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved February 27, 2026, from [Link]

-

LC-MS. (n.d.). Bioanalysis Zone. Retrieved February 27, 2026, from [Link]

-

Drug Modifications to Improve Stability. (n.d.). Open Library Publishing Platform. Retrieved February 27, 2026, from [Link]

-

GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved February 27, 2026, from [Link]

-

Metabolic Stability. (2021, October 11). Pharma Focus Asia. Retrieved February 27, 2026, from [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. Retrieved February 27, 2026, from [Link]

-

da Silva, E. G., et al. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Retrieved February 27, 2026, from [Link]

-

Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

-

Turesky, R. J. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. Retrieved February 27, 2026, from [Link]

-

Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved February 27, 2026, from [Link]

-

Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved February 27, 2026, from [Link]

-

Di, L. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved February 27, 2026, from [Link]

-

Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved February 27, 2026, from [Link]

-

Kumar, S., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Retrieved February 27, 2026, from [Link]

-

What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved February 27, 2026, from [Link]

-

Dong, M. W. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Retrieved February 27, 2026, from [Link]

-

Quantitative bioanalysis by LC-MS/MS: a review. (2025, August 5). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Malfatti, T., et al. (2004). Enzyme polymorphisms influencing the metabolism of heterocyclic aromatic amines. J Chromatogr B Analyt Technol Biomed Life Sci. Retrieved February 27, 2026, from [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

-

Examples of drugs containing the 1,2,4-oxadiazole unit. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs. Retrieved February 27, 2026, from [Link]

-

Drug-Metabolizing Enzymes: Mechanisms and Functions. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

de Oliveira, C. S., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Retrieved February 27, 2026, from [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Ohta, S., et al. (n.d.). Metabolic formation of dimethylamine and methylamine from basic drugs containing N-methyl group: a newly established chromatographic assay and its application to the determination of deaminase activity. PubMed. Retrieved February 27, 2026, from [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. scielo.br [scielo.br]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 13. nuvisan.com [nuvisan.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

- 24. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 25. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. pharmafocusasia.com [pharmafocusasia.com]

Hydrogen bonding capacity of (1,2,4-Oxadiazol-3-yl)methanamine

An In-Depth Technical Guide to the Hydrogen Bonding Capacity of (1,2,4-Oxadiazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, governing the interactions between drug molecules and their biological targets.[1][2] The precise arrangement and strength of these bonds are critical determinants of ligand affinity, selectivity, and overall pharmacological profile. This guide provides a detailed analysis of the hydrogen bonding capabilities of (1,2,4-Oxadiazol-3-yl)methanamine, a scaffold of increasing interest in medicinal chemistry. We will dissect the molecule's structure to identify all potential hydrogen bond donor and acceptor sites, provide a theoretical framework for their relative strengths, and present detailed experimental and computational protocols for their characterization. This document is intended as a practical resource for scientists engaged in the design and optimization of drug candidates incorporating this heterocyclic system.

Introduction: The Strategic Role of Hydrogen Bonds in Drug Design

Life itself is orchestrated by a symphony of non-covalent interactions, with hydrogen bonds playing a lead role.[1][3] From the iconic double helix of DNA to the intricate folds of proteins, hydrogen bonds provide the essential stability and specificity for biological structure and function.[1] In drug design, harnessing these interactions is not merely an option but a necessity. A well-placed hydrogen bond between a ligand and its target can anchor the molecule in the binding pocket, orienting it for optimal activity and contributing significantly to binding affinity.[2]

The (1,2,4-Oxadiazol-3-yl)methanamine moiety presents a compelling case study. It combines the 1,2,4-oxadiazole ring—a metabolically stable bioisostere of amides and esters—with a flexible methanamine side chain.[4][5][6] This combination offers a rich landscape of hydrogen bonding possibilities. Understanding and quantifying this capacity is paramount for predicting and optimizing molecular interactions in a biological context.

Molecular Anatomy: Identifying Hydrogen Bond Donors and Acceptors

The hydrogen bonding potential of (1,2,4-Oxadiazol-3-yl)methanamine is dictated by its distinct functional groups: the primary amine of the methanamine side chain and the nitrogen and oxygen atoms of the 1,2,4-oxadiazole ring.

Hydrogen Bond Donor (HBD) Sites

The primary and most potent hydrogen bond donor sites are the two hydrogen atoms of the methanamine’s primary amine (-NH₂) group. The N-H bond is polarized due to the electronegativity of nitrogen, imparting a partial positive charge on the hydrogen atoms and enabling them to interact favorably with electron-rich acceptor atoms like oxygen or nitrogen.

Hydrogen Bond Acceptor (HBA) Sites

The molecule features several potential hydrogen bond acceptor sites, each with varying degrees of basicity and steric accessibility.

-

Methanamine Nitrogen (Side Chain): The lone pair of electrons on the primary amine nitrogen makes it a competent hydrogen bond acceptor.[7][8]

-

1,2,4-Oxadiazole Ring Nitrogens: The five-membered ring contains two nitrogen atoms. The pyridinic nitrogen at the 4-position (N4) is generally considered the most significant HBA site on the 1,2,4-oxadiazole ring. The ability of pyridinic nitrogens in azole rings to act as acceptors is well-documented.[9] The nitrogen at the 2-position (N2) also possesses a lone pair and can act as an acceptor, though its strength may be modulated by the adjacent oxygen atom.

-

1,2,4-Oxadiazole Ring Oxygen: The oxygen atom (O1) in the ring also has lone pairs, but its ability to act as a hydrogen bond acceptor is generally weaker compared to the ring nitrogens in this specific heterocyclic system.

The following diagram illustrates the primary hydrogen bond donor and acceptor sites on the molecule.

Caption: Primary Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites on (1,2,4-Oxadiazol-3-yl)methanamine.

Experimental Characterization of Hydrogen Bonding

Direct experimental evidence is crucial for validating theoretical predictions. Several powerful analytical techniques can be employed to characterize and quantify hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive method for probing hydrogen bonds in solution.[10] The chemical shift of a proton involved in a hydrogen bond is exquisitely sensitive to its electronic environment.

Protocol: NMR Titration for Intermolecular H-Bonding

-

Objective: To quantify the hydrogen bond accepting strength of the target molecule.

-

Materials: (1,2,4-Oxadiazol-3-yl)methanamine, a strong hydrogen bond donor (e.g., 4-fluorophenol), a deuterated solvent incapable of hydrogen bonding (e.g., CDCl₃ or CD₂Cl₂), NMR tubes.

-

Procedure: a. Prepare a stock solution of the hydrogen bond donor (e.g., 10 mM 4-fluorophenol) in the chosen solvent. b. Prepare a stock solution of (1,2,4-Oxadiazol-3-yl)methanamine in the same solvent. c. In a series of NMR tubes, keep the concentration of the donor constant while systematically increasing the concentration of the acceptor (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 molar equivalents). d. Acquire ¹H NMR spectra for each sample at a constant temperature. e. Monitor the chemical shift (δ) of the donor's hydroxyl proton (-OH). A downfield shift upon addition of the acceptor indicates the formation of a hydrogen bond.

-

Data Analysis: The association constant (Kₐ) for the hydrogen bond formation can be determined by fitting the change in chemical shift (Δδ) versus the acceptor concentration to a suitable binding model.[11]

Protocol: Variable Temperature (VT) NMR

-

Objective: To detect the presence of stable intramolecular hydrogen bonds.

-

Procedure: a. Prepare a dilute solution of the compound in a suitable deuterated solvent (e.g., CD₂Cl₂). b. Acquire ¹H NMR spectra over a wide temperature range (e.g., 200 K to 313 K).[12] c. Monitor the chemical shifts of the N-H protons.

-

Data Analysis: Protons involved in intramolecular hydrogen bonds typically show a smaller change in chemical shift with temperature (dδ/dT) compared to those exposed to the solvent. A small temperature coefficient is indicative of a stable intramolecular H-bond.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrations of chemical bonds.[13][14] The formation of a hydrogen bond weakens the covalent X-H bond, resulting in a characteristic red shift (decrease in frequency) and broadening of its stretching band in the IR spectrum.[15]

Protocol: FTIR Analysis of H-Bonding

-

Objective: To qualitatively observe hydrogen bonding interactions.

-

Procedure: a. Acquire an FTIR spectrum of a dilute solution of (1,2,4-Oxadiazol-3-yl)methanamine in a non-polar solvent (e.g., CCl₄). Identify the sharp N-H stretching frequencies (typically ~3300-3500 cm⁻¹). b. Acquire a spectrum of a more concentrated solution or of the pure compound (if liquid or as a KBr pellet/ATR for solids). c. Compare the spectra. The appearance of a new, broad band at a lower frequency than the free N-H stretch is a hallmark of intermolecular hydrogen bonding.[16][17]

-

Causality: The weakening of the N-H bond occurs because the hydrogen bond acceptor donates electron density into the antibonding orbital of the N-H bond, reducing its force constant and thus its vibrational frequency.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution information about molecular structure in the solid state.[18] It is the gold standard for visualizing hydrogen bonds, allowing for the precise measurement of donor-acceptor distances and bond angles, which definitively characterize the interaction.[19][20]

Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of (1,2,4-Oxadiazol-3-yl)methanamine or a co-crystal with a known H-bond donor/acceptor of suitable quality. This is often the most challenging step.

-

Data Collection: Mount a crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. Collect the diffraction pattern as the crystal is rotated.[20]

-

Structure Solution & Refinement: Process the diffraction data to generate an electron density map of the crystal's unit cell. Fit the atoms of the molecule to this map and refine their positions to achieve the best agreement with the experimental data.[18]

-

Analysis: Analyze the final structure to identify all potential hydrogen bonds based on established geometric criteria (e.g., D-H···A distance typically < 3.5 Å, D-H···A angle > 120°).

Computational Analysis of Hydrogen Bonding Capacity

Computational chemistry offers powerful tools to predict and quantify hydrogen bonding propensity, guiding experimental design and providing insights that are difficult to obtain experimentally.

Caption: Workflow for the computational analysis of hydrogen bonding capacity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution around a molecule. Regions of negative potential (colored red/yellow) correspond to electron-rich areas, which are potent hydrogen bond acceptor sites. Regions of positive potential (blue) are electron-poor and represent hydrogen bond donor sites. This analysis provides a rapid, qualitative assessment of the molecule's hydrogen bonding hotspots.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous method for analyzing the electron density (ρ(r)) of a system to characterize chemical bonding.[21] For a hydrogen bond, the presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom is a definitive indicator of the interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the bond's strength and nature.

| Parameter | Interpretation for H-Bonds |

| Electron Density (ρ) | Higher values indicate a stronger bond. |

| Laplacian of ρ (∇²ρ) | Positive values are characteristic of "closed-shell" interactions, such as hydrogen bonds. |

Interaction Energy Calculations

By calculating the geometry and energy of a complex between (1,2,4-Oxadiazol-3-yl)methanamine and a small probe molecule (like water), one can compute the hydrogen bond interaction energy. This is defined as the energy of the complex minus the sum of the energies of the isolated monomers. It is crucial to correct this value for Basis Set Superposition Error (BSSE) to obtain an accurate measure of the bond strength.

Summary and Outlook

(1,2,4-Oxadiazol-3-yl)methanamine is a versatile molecular scaffold rich in hydrogen bonding capabilities.

Summary of H-Bonding Properties:

| Feature | Donor/Acceptor | Key Sites | Comments |

| Methanamine Group | Donor & Acceptor | -NH₂ (HBD), -N H₂ (HBA) | The primary amine offers both strong donor protons and an acceptor nitrogen, providing significant flexibility for molecular recognition.[7][22] |

| 1,2,4-Oxadiazole Ring | Acceptor | N4 and N2 atoms | Acts as a bioisosteric replacement for amide/ester acceptors, providing metabolic stability while preserving key H-bonding interactions.[4][5] N4 is the principal acceptor site. |

The strategic deployment of these hydrogen bonding sites is a powerful tool for medicinal chemists. By understanding which groups can be used to form key interactions with a target protein, researchers can rationally design potent and selective inhibitors. The experimental and computational protocols outlined in this guide provide a robust framework for characterizing these interactions, enabling a more predictive and efficient drug discovery process. Future work should focus on building a quantitative database of hydrogen bond strengths for this and related fragments to further refine in silico models and guide the next generation of therapeutics.

References

-

Novel 1,2,4-Oxadiazole Derivatives. (2021). Encyclopedia.pub. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Available at: [Link]

-

Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. (n.d.). RSC Publishing. Available at: [Link]

-

Chapter 11: Hydrogen Bonds and NMR. (2025). Books - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 1,2,4-Oxadiazoles. (2025). ResearchGate. Available at: [Link]

-

Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. (2015). The Journal of Physical Chemistry A. Available at: [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by.... (n.d.). RSC Publishing. Available at: [Link]

-

Theoretical Prediction of Hydrogen-Bond Basicity pKBHX Using Quantum Chemical Topology Descriptors. (2021). ACS Publications. Available at: [Link]

-

Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2023). MDPI. Available at: [Link]

-

Hydrogen bonding in liquid methanol, methylamine, and methanethiol studied by molecular-dynamics simulations. (n.d.). ResearchGate. Available at: [Link]

-

NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. (n.d.). Pendidikan Kimia. Available at: [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). PubMed. Available at: [Link]

-

1,2,4‐Oxadiazoles with balanced hydrophilic ‐ lipophilic backbone. (n.d.). ResearchGate. Available at: [Link]

-

Hydrogen bonding and orientation effects on the accommodation of methylamine at the air-water interface. (2016). Purdue University. Available at: [Link]

-

Document: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). ChEMBL - EMBL-EBI. Available at: [Link]

-

Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. (n.d.). PMC. Available at: [Link]

-

Hydrogen Bonding: The Last Mystery in Drug Design? (n.d.). Hugo Kubinyi. Available at: [Link]

-

C-(3-Naphthalen-1-yl-[4][23]oxadiazol-5-yl)-methylamine hydrochloride. (n.d.). PubChem. Available at: [Link]

-

Lecture C3 Microscopic to Macroscopic, Part 3: Hydrogen Bonding and X-ray Diffraction. (n.d.). Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). PMC. Available at: [Link]

-

Hydrogen bonding and orientation effects on the accommodation of methylamine at the air-water interface. (2016). The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. (2023). eScholarship. Available at: [Link]

-

Hydrogen bond donors in drug design. (n.d.). ChemRxiv. Available at: [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

-

Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018). Royal Society Publishing. Available at: [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2023). MDPI. Available at: [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. (n.d.). PMC. Available at: [Link]

-

NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. (n.d.). Undergraduate Research Center. Available at: [Link]

-

A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4- oxadiazole-2-thione-N-Mannich derivatives. (2023). Semantic Scholar. Available at: [Link]

-

Fourier-transform infrared spectroscopy. (n.d.). Wikipedia. Available at: [Link]

-

Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections. (2016). Texas Children's Hospital. Available at: [Link]

-

Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. (2001). Magnetic Resonance in Chemistry. Available at: [Link]

-

Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Applied Pharmaceutical Research. Available at: [Link]

-

X-ray Crystallography: An Overview. (2021). AZoLifeSciences. Available at: [Link]

-

Intermolecular hydrogen bonding is strongest in (a) methylamine (b) phenol (c) formaldehyde (d) methanol. (n.d.). Vaia. Available at: [Link]

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. (n.d.). PMC. Available at: [Link]

Sources

- 1. kubinyi.de [kubinyi.de]

- 2. chemrxiv.org [chemrxiv.org]

- 3. japtronline.com [japtronline.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.purdue.edu [chem.purdue.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. urc.ucdavis.edu [urc.ucdavis.edu]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. chem.uci.edu [chem.uci.edu]

- 20. azolifesciences.com [azolifesciences.com]

- 21. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 23. Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Note: Reductive Amination of (1,2,4-Oxadiazol-3-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists. It details the specific protocols, mechanistic considerations, and "watch-outs" for performing reductive amination on (1,2,4-Oxadiazol-3-yl)methanamine .

Executive Summary

(1,2,4-Oxadiazol-3-yl)methanamine is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for amides or esters with improved metabolic stability. However, the 1,2,4-oxadiazole ring possesses a latent instability toward reductive cleavage of the N–O bond.

Standard reductive amination conditions involving catalytic hydrogenation (e.g., H₂/Pd-C) must be avoided, as they frequently lead to ring opening and the formation of amidines. This guide prioritizes hydride-based reductions , specifically utilizing Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its chemoselectivity and mildness.

Substrate Analysis & Chemoselectivity

Chemical Structure & Properties[1]

-

Molecule: (1,2,4-Oxadiazol-3-yl)methanamine[1]

-

Nucleophile: Primary amine (-NH₂).

-

Electronic Environment: The 1,2,4-oxadiazole ring is electron-withdrawing (inductive effect).

-

Consequence: The basicity of the exocyclic amine is lower (pKa ≈ 6.0–7.0) compared to benzylamine (pKa ≈ 9.3).

-

Reactivity: Nucleophilicity is slightly reduced, requiring slightly acidic conditions (pH 5–6) to facilitate imine formation without protonating the amine to the point of deactivation.

-

Stability Profile (The "Danger Zone")

The N–O bond in the 1,2,4-oxadiazole ring is the weak link.

-

Acid Stability: High. The ring is generally stable in TFA, HCl, and AcOH at ambient temperatures.

-

Base Stability: Moderate. Strong bases (alkoxides) can induce ring fragmentation.

-

Reductive Stability: Low. [2]

-

Forbidden: H₂ / Pd-C, Raney Nickel (Causes N–O bond hydrogenolysis).

-

Recommended: NaBH(OAc)₃ (STAB), NaBH₃CN.

-

Visual Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the safe pathway (STAB) versus the destructive pathway (Hydrogenation).

Caption: Figure 1. Chemoselective pathway.[3] STAB (green path) reduces the imine while preserving the ring. Catalytic hydrogenation (red path) risks N-O bond cleavage.

Standard Protocol: Sodium Triacetoxyborohydride (STAB)

Method A: The "Gold Standard" Best for: Aldehydes and Ketones.[4][3][5][6][7][8][9] Mechanism: STAB is less basic and milder than NaBH₄. It reduces the protonated iminium ion selectively over the carbonyl group, allowing for a "One-Pot" procedure.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Amine Substrate | 1.0 equiv | Nucleophile | (1,2,4-Oxadiazol-3-yl)methanamine |

| Carbonyl (R-CHO) | 1.0 - 1.2 equiv | Electrophile | Slight excess ensures conversion. |

| NaBH(OAc)₃ | 1.4 - 1.6 equiv | Reducing Agent | Add as solid. Moisture sensitive.[6] |

| Acetic Acid (AcOH) | 1.0 - 2.0 equiv | Catalyst | Activates carbonyl; buffers pH. |

| DCE or THF | Solvent | Medium | DCE (1,2-Dichloroethane) is standard; THF if DCE is restricted. |

Step-by-Step Procedure

-

Preparation: In a dry vial equipped with a stir bar, dissolve (1,2,4-Oxadiazol-3-yl)methanamine (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (concentration ~0.1 M).

-

Activation: Add the Aldehyde/Ketone (1.1 equiv).

-

Acidification: Add Acetic Acid (1.0–2.0 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to neutralize the salt, then add AcOH to set the pH.

-

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

-

Why: While STAB allows one-pot addition, pre-forming the imine ensures the carbonyl is not reduced directly, although STAB reduces aldehydes very slowly.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Reaction: Stir at RT under Nitrogen atmosphere.

-

Time: Aldehydes: 2–4 hours. Ketones: 12–24 hours.

-

Monitoring: Monitor by LC-MS. Look for the product mass [M+H]+. Ensure the oxadiazole ring is intact (no +2 mass shift from ring opening/hydrogenation).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (pH should be ~8-9).